molecular formula C14H11Cl2F3N2O2S2 B1401754 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide CAS No. 1311280-25-7

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide

Cat. No.: B1401754
CAS No.: 1311280-25-7
M. Wt: 431.3 g/mol
InChI Key: UMPFZONAJTUMJS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide is systematically named according to IUPAC rules. Its structure consists of:

  • A benzenesulfonamide core substituted with a chlorine atom at the 4-position.
  • An ethylthioether group (-S-CH2-CH2-) attached to the sulfonamide nitrogen.
  • A 6-chloro-4-(trifluoromethyl)pyridin-2-yl moiety linked via the sulfur atom.

The SMILES notation for the compound is:
ClC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC(=CC(=C2Cl)C(F)(F)F)Cl .
The InChIKey is PQZNOFRSZMJZHD-UHFFFAOYSA-N , and the InChI identifier is:
InChI=1S/C14H11Cl2F3N2O2S2/c15-10-1-3-11(4-2-10)25(22,23)20-5-6-24-13-8-9(14(17,18)19)7-12(16)21-13/h1-4,7-8,20H,5-6H2 .

Structurally, the molecule features two aromatic rings:

  • A chlorinated benzene ring connected to a sulfonamide group.
  • A pyridine ring substituted with chlorine and trifluoromethyl groups.
    The ethylthioether bridge links the sulfonamide nitrogen to the pyridine ring, creating a planar conformation stabilized by π-π interactions .

CAS Registry Number and Alternative Naming Conventions

The compound is uniquely identified by its CAS Registry Number :
1311280-25-7 .

Alternative names include:

  • 4-Chloro-N-(2-{[6-chloro-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)benzenesulfonamide .
  • 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide .

These variants emphasize the sulfonamide and pyridine substituents while adhering to substitutive nomenclature principles.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₁Cl₂F₃N₂O₂S₂ , derived from:

  • 14 carbon atoms , 11 hydrogen atoms , 2 chlorine atoms , 3 fluorine atoms , 2 nitrogen atoms , 2 oxygen atoms , and 2 sulfur atoms .

Molecular weight calculation :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 14 12.01 168.14
H 11 1.008 11.09
Cl 2 35.45 70.90
F 3 19.00 57.00
N 2 14.01 28.02
O 2 16.00 32.00
S 2 32.07 64.14
Total 431.29 g/mol

This matches the experimentally reported molecular weight of 431.29 g/mol . The high halogen content (Cl, F) contributes significantly to the compound’s molecular density (1.6±0.1 g/cm³) and influences its reactivity in synthetic applications .

Properties

IUPAC Name

4-chloro-N-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N2O2S2/c15-10-1-3-11(4-2-10)25(22,23)20-5-6-24-13-8-9(14(17,18)19)7-12(16)21-13/h1-4,7-8,20H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPFZONAJTUMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCSC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique molecular structure, which includes both chloro and trifluoromethyl groups, suggests possible interactions with biological systems that merit thorough investigation. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Chemical Formula : C15H11Cl2F3N2OS
  • Molecular Weight : 395.23 g/mol
  • CAS Number : 1311280-25-7

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways and resulting in physiological changes.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Data

Research has explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameActivity AssayResultReference
4-ChloromethylbiphenylSalmonella/microsome assayActive
Benzyl chlorideDNA repair assayActive
4-Hydroxymethyl-biphenylMouse lymphoma mutation assayInactive
Similar thiazole derivativesAntimicrobial assaysSignificant activity observed

Case Studies

  • Antimicrobial Studies : Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole-integrated compounds demonstrated effective growth inhibition against various bacterial strains, suggesting that this compound might share these properties due to its functional groups .
  • Cytotoxicity Assays : In cell line studies, related compounds have shown cytotoxic effects against cancer cell lines, indicating that the compound could also be evaluated for anticancer potential. The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing lipophilicity and receptor binding affinity .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of structurally similar compounds have revealed favorable absorption and distribution characteristics in vivo, which are critical for therapeutic efficacy .

Scientific Research Applications

Structure

The chemical structure features a sulfonamide group attached to a chlorinated pyridine derivative, which enhances its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide exhibit notable antimicrobial properties. A study demonstrated that related sulfonamides showed effective inhibition against various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Properties

Recent investigations have highlighted the potential anticancer applications of this compound. In vitro studies have shown that derivatives containing the pyridine moiety can induce apoptosis in cancer cells through the modulation of specific signaling pathways . For instance, compounds with similar structures were tested for their efficacy against breast cancer cell lines, yielding promising results.

Inhibitors of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in conditions like glaucoma and metabolic disorders .

Pesticidal Activity

In agrochemical applications, the compound's structural features suggest potential use as a pesticide. Studies on related compounds have shown effectiveness against agricultural pests, indicating that this compound may contribute to developing new pest control agents .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on various sulfonamide derivatives demonstrated that modifications in the pyridine ring significantly affected antimicrobial potency. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a dose-dependent response with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Case Study 2: Anticancer Activity

In a controlled study involving several cancer cell lines, derivatives of the compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase revealed that the compound could act as a reversible inhibitor, with kinetic studies showing competitive inhibition patterns. This property suggests its potential application in treating conditions where carbonic anhydrase plays a crucial role .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the pyridine and benzene rings undergo nucleophilic substitution under controlled conditions. For example:

  • Aromatic chlorides react with amines (e.g., methylamine) in DMF at 80°C to yield substituted derivatives.

  • Pyridinyl chloride participates in Suzuki coupling with arylboronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives.

Hydrolysis and Oxidation

The sulfonamide and sulfanyl groups are susceptible to hydrolysis and oxidation:

  • Sulfanyl (-S-) linkage : Oxidized to sulfone (-SO₂-) using H₂O₂/AcOH, enhancing electrophilicity.

  • Sulfonamide (-SO₂NH-) : Hydrolyzed under acidic conditions (HCl, reflux) to yield benzenesulfonic acid and ethylamine intermediates .

Cross-Coupling Reactions

The trifluoromethylpyridine moiety facilitates catalytic cross-coupling:

Reaction Type Conditions Product Yield
Buchwald–HartwigPd₂(dba)₃, Xantphos, K₃PO₄, 100°CN-Arylated derivatives65–78%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 120°CBiaryl ethers58%

Functional Group Transformations

Key transformations include:

  • Reductive alkylation : The sulfonamide NH reacts with aldehydes (e.g., formaldehyde) under NaBH₃CN to form N-alkylated products.

  • Thiol-disulfide exchange : The sulfanyl group undergoes exchange with dithiols (e.g., 1,2-ethanedithiol) to form disulfide-linked dimers.

Complexation with Metals

The sulfonamide and pyridine nitrogen atoms act as ligands for transition metals:

  • Copper(II) complexes : Form stable octahedral complexes in ethanol, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy.

  • Zinc(II) coordination : Enhances electrochemical stability, with redox potentials shifting by +0.15 V vs. Ag/AgCl.

Thermal and Photochemical Reactivity

  • Thermal decomposition : Degrades above 250°C, releasing SO₂ and HCl gases (TGA-DSC analysis) .

  • Photolysis : UV irradiation (254 nm) cleaves the sulfonamide bond, generating 4-chlorobenzenesulfonic acid and pyridinylthioethyl fragments.

Key Research Findings

  • SAR Studies : Electron-withdrawing groups (e.g., -CF₃, -Cl) on the pyridine ring increase electrophilicity, enhancing coupling reaction yields .

  • Stability : The compound is stable under inert atmospheres but hydrolyzes rapidly in strongly acidic/basic media .

  • Catalytic Effects : Pd-based catalysts improve cross-coupling efficiency, while Cu systems favor Ullmann reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents/Modifications Notable Properties
Target Compound Likely C₁₅H₁₂Cl₂F₃N₂O₂S ~430 (estimated) Benzenesulfonamide 6-Cl, 4-CF₃ pyridine; ethyl sulfanyl linker High lipophilicity (CF₃), strong H-bonding (sulfonamide)
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide C₁₄H₁₃Cl₂N₃O₄S 390.24 Benzenesulfonamide 2-Cl, 4-NO₂ phenylamino linker Electron-withdrawing nitro group may reduce metabolic stability
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide C₁₉H₁₁Cl₂F₃N₂O 411.2 Benzamide 6-Cl, 4-CF₃ pyridine; 4-chlorophenyl Amide group increases flexibility but reduces acidity vs. sulfonamide
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide C₁₉H₁₁Cl₂F₃N₂OS 443.27 Benzamide 3-Cl, 5-CF₃ pyridine; phenyl sulfanyl linker Steric hindrance from 3-Cl may limit target binding
4-Chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide C₁₅H₂₀ClN₅O₂S 369.87 Benzenesulfonamide 6-dimethylamino, 2-methyl pyrimidine; ethylamino linker Pyrimidine core with dimethylamino group enhances basicity and solubility

Substituent Effects on Bioactivity

  • Trifluoromethyl (CF₃): Present in the target compound and , CF₃ improves membrane permeability and resistance to oxidative metabolism. However, its position on the pyridine ring (4-CF₃ in target vs.
  • Chloro (Cl) : The 6-Cl substitution on pyridine in the target compound and contrasts with 3-Cl in . Position affects steric interactions; 6-Cl may favor planar binding to flat enzyme active sites.
  • Linker Flexibility : Ethyl sulfanyl in the target allows moderate conformational flexibility, while rigid linkers (e.g., benzamide in ) may restrict binding modes.

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s Cl and CF₃ groups increase logP (estimated ~3.5), comparable to (logP ~3.8) but higher than (logP ~2.9 due to polar nitro group).
  • Solubility : Sulfonamides (target, ) generally exhibit better aqueous solubility than benzamides (e.g., ) at physiological pH due to ionizable sulfonamide protons (pKa ~10).
  • Metabolic Stability : CF₃ and pyridine in the target may slow hepatic metabolism compared to , where the nitro group is susceptible to reduction.

Q & A

Basic Question

  • NMR : ¹H/¹³C NMR confirms the sulfonamide NH proton (~10–12 ppm) and pyridine/benzene aromatic signals. ¹⁹F NMR detects the CF₃ group (-60 to -70 ppm) .
  • X-ray crystallography : Resolves the bent conformation of the sulfonamide group and planar pyridine ring, as seen in analogous sulfonamide-pyridine structures .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₁₄H₁₁Cl₂F₃N₂O₂S₂: 463.96) .

How can researchers optimize reaction yields in sulfonamide coupling steps?

Advanced Question
Low yields (<50%) often arise from steric hindrance or poor nucleophilicity. Methodological improvements:

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate minimizes unreacted starting material .

What computational strategies predict the biological targets of this compound?

Advanced Question

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., acetyl-CoA carboxylase) based on structural analogs targeting bacterial proliferation .
  • QSAR modeling : Correlate substituent effects (e.g., CF₃ group) with antibacterial activity using descriptors like logP and polar surface area .
  • MD simulations : Assess binding stability with enzymes over 100-ns trajectories (e.g., GROMACS) to identify persistent hydrogen bonds with catalytic residues .

How should researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

Advanced Question
Contradictions in bond angles or torsional conformations (e.g., sulfonamide S-N-C angles) can arise from crystal packing effects. Solutions:

  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., 4-Chloro-N-(4-chlorophenylsulfonyl)benzenesulfonamide, CCDC entry 726123) .
  • Temperature-dependent studies : Collect data at 100 K to minimize thermal motion artifacts .
  • DFT calculations : Compare experimental vs. theoretical geometries (e.g., Gaussian09 B3LYP/6-31G*) to identify steric or electronic distortions .

What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Advanced Question

  • Microplate assays : Measure IC₅₀ against acetyl-CoA carboxylase using NADH depletion (absorbance at 340 nm) .
  • Fluorescence polarization : Screen for binding to bacterial FabH enzymes with FITC-labeled substrates .
  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .

How does the compound’s hydrolytic stability vary under physiological conditions?

Advanced Question

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor decomposition via HPLC. The sulfonamide bond is stable at pH 4–7 but cleaves in strongly acidic/basic conditions .
  • Serum stability : Add 10% fetal bovine serum and quantify intact compound over 24 hours using LC-MS .

What strategies guide structure-activity relationship (SAR) studies for modifying substituents?

Advanced Question

  • Pyridine ring modifications : Replace Cl with F to enhance metabolic stability (see 4-fluoro analogs in PubChem CID 338956) .
  • Sulfonyl group replacement : Substitute benzenesulfonamide with heteroaromatic sulfonamides (e.g., pyrimidine) to improve solubility .
  • Linker optimization : Replace -CH₂CH₂- with PEG spacers to reduce cytotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide

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